Unii-4R5S14FD9Y
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N'-bis[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36F2N8O8/c1-33(2,31-39-21(23(45)29(51)43(31)5)25(47)37-15-17-7-11-19(35)12-8-17)41-27(49)28(50)42-34(3,4)32-40-22(24(46)30(52)44(32)6)26(48)38-16-18-9-13-20(36)14-10-18/h7-14,45-46H,15-16H2,1-6H3,(H,37,47)(H,38,48)(H,41,49)(H,42,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVBZYLQLQOQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(=O)NC(C)(C)C3=NC(=C(C(=O)N3C)O)C(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36F2N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391918-18-5 | |
| Record name | DES(5-methyl-1,3,4-oxadiazol)raltegravir dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391918185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(5-METHYL-1,3,4-OXADIAZOL)RALTEGRAVIR DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5S14FD9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Unii 4r5s14fd9y and Its Structural Congeners
تشریح مسیرهای سنتزی به سوی Unii-4R5S14FD9Y
تلاشها برای سنتز روکاپاریب منجر به توسعه چندین مسیر متمایز شده است که هر کدام دارای مزایا و چالشهای منحصر به فردی هستند. مسیرهای اولیه اغلب خطی و طولانی بودند و بازده کلی پایینی داشتند، که باعث تحریک توسعه رویکردهای همگراتر و کارآمدتر شد. rsc.orggoogle.com
رتروسنتز روکاپاریب عمدتاً بر روی ساخت هسته ایندول تترا-استخلافی آن متمرکز است که متعاقباً برای تشکیل حلقه آزپینون هفت عضوی، حلقوی میشود. یک رویکرد منطقی، هسته ایندولوآزپینون را به یک واسطه ایندول تترا-استخلافی جدا میکند. rsc.org این واسطه کلیدی به نوبه خود میتواند از طریق جفت شدن قطعات سادهتر و در دسترس تجاری به دست آید.
چندین استراتژی کلیدی رتروسنتتیک پدیدار شدهاند:
رویکرد مبتنی بر واکنش ایمینو-استتر: در این مسیر، روکاپاریب (1) از یک واسطه ایندول تترا-استخلافی (6) از طریق تشکیل آزپینون بین استخلافهای موقعیت C3 و C4 حاصل میشود. rsc.org این واسطه ایندول از طریق واکنش ایمینو-استتر کاتالیز شده با سیانید از یک آلدیمین مشتق شده از مشتق اسید 2-آمینوسینامیک (4) و یک آریل آلدهید (5) تهیه میشود. rsc.orgrsc.org
رویکرد مبتنی بر واکنش هک: یک مسیر جایگزین با واکنش هک یک آریل یدید در دسترس تجاری با آکریلونیتریل برای تولید مشتق (E)-2-آمینوسینامونیتریل آغاز میشود. nih.govacs.org این واسطه سپس در یک واکنش ایمینو-استتر بعدی برای ساخت هسته ایندول با تمام استخلافهای لازم در موقعیتهای صحیح خود استفاده میشود. acs.org
رویکرد مبتنی بر آنلاسیون پالادیوم کاتالیزی: یک استراتژی جدید شامل تشکیل ایندولوآزپینون از طریق واکنش پالادیوم کاتالیزی یک آمید (III-B) با N,N-دی-ترت-بوتیلدیازیریدینون است. rsc.orgacs.org
این تحلیلها منجر به شناسایی چندین واسطه کلیدی شده است که در مسیرهای مختلف سنتزی مشترک هستند.
جدول زیر واسطههای کلیدی سنتزی را که در تهیه روکاپاریب استفاده میشوند، خلاصه میکند.
| واسطه کلیدی | نام شیمیایی | نقش در سنتز | منبع(ها) |
| واسطه 6 | مشتق ایندول تترا-استخلافی | پیشساز مستقیم برای حلقوی شدن آزپینون | rsc.orgrsc.org |
| واسطه 4 | مشتق اسید 2-آمینوسینامیک | پیشساز برای تشکیل آلدیمین در واکنش ایمینو-استتر | rsc.orgrsc.org |
| (E)-2-آمینوسینامونیتریل | (E)-3-(2-آمینو-4-فلوئورو-فنیل)آکریلونیتریل | محصول واکنش هک؛ پیشساز برای واکنش ایمینو-استتر | nih.govacs.orgacs.org |
| واسطه III-B | آمید مشتق شده از اسید متا-فلوئوروبنزوئیک | پیشساز برای تشکیل ایندولوآزپینون پالادیوم کاتالیزی | rsc.org |
| متیل 5-فلوئورو-2-متیل-3-نیتروبنزوات | متیل 5-فلوئورو-2-متیل-3-نیتروبنزوات | ماده اولیه مقرون به صرفه برای سنتز مقیاسپذیر | acs.orgacs.org |
| دزمتیل روکاپاریب | 8-فلوئورو-2-(4-(آمینومتیل)فنیل)-1,3,4,5-تتراهیدرو-6H-آزپینو[5,4,3-cd]ایندول-6-اون | واسطه نهایی قبل از متیلاسیون انتخابی برای تولید روکاپاریب | acs.org |
کاوش در واکنشهای نوین تشکیل پیوند برای داربستهای this compound
توسعه سنتز روکاپاریب با استفاده از واکنشهای نوین تشکیل پیوند که کارایی و گزینشپذیری را افزایش میدهند، مشخص شده است.
واکنش ایمینو-استتر کاتالیز شده با سیانید: این واکنش به عنوان یک روش بسیار قابل اعتماد برای ساخت داربست ایندول تترا-استخلافی با کنترل کامل بر روی رژیوگزینپذیری برجسته است. rsc.org این واکنش شامل جفت شدن یک آلدیمین، که درجا از یک مشتق 2-آمینوسینامیک و یک آلدهید تشکیل شده است، برای تولید یک مشتق ایندول-3-استیک اسید است که تمام استخلافهای مورد نیاز را در موقعیتهای صحیح خود دارد. rsc.orgrsc.org این روش پایه و اساس چندین سنتز کلی موفق روکاپاریب بوده است. rsc.orgnih.govresearchgate.net
آبشار کربوپالاداسیون و آمیناسیون C-H: یک پروتکل جدید برای سنتز ایندولهای تریسیکلیک 3،4-جوشی از طریق یک آبشار کربوپالاداسیون و آمیناسیون C-H با N,N-دی-ترت-بوتیلدیازیریدینون توسعه یافته است. acs.orgresearchgate.netresearchgate.net این روش قدرتمند امکان دسترسی به طیف وسیعی از ایندولهای جوشخورده، از جمله آنهایی که دارای حلقههای با اندازه متوسط هستند را فراهم میکند و به عنوان یک روش سنتزی سودمند برای روکاپاریب به کار گرفته شده است. acs.orgnih.govfrontiersin.org
واکنش هک: جفت شدن هک به طور استراتژیک برای تشکیل پیوند کربن-کربن حیاتی در سنتز واسطههای کلیدی استفاده میشود. به طور خاص، واکنش یک آریل یدید با آکریلونیتریل یک روش کارآمد برای تهیه واسطههای (E)-2-آمینوسینامونیتریل است که پیشسازهای حیاتی برای رویکرد ایمینو-استتر هستند. acs.orgresearchgate.netresearchgate.net
استراتژیهای سنتزی استریوگزین و رژیوگزین برای مشتقات this compound
در حالی که خود روکاپاریب آکایرال است، کنترل رژیوگزینپذیری در طول سنتز آن از اهمیت بالایی برخوردار است. نصب صحیح چهار استخلاف مختلف بر روی هسته ایندول یک چالش کلیدی است که با موفقیت از طریق روشهای مدرن برطرف شده است.
واکنش ایمینو-استتر کاتالیز شده با سیانید به ویژه برای توانایی آن در ارائه کنترل عالی رژیوگزینپذیری مورد توجه قرار گرفته است. rsc.org این واکنش به طور قابل اعتمادی مشتق ایندول-3-استیک اسید را با استخلافها در موقعیتهای مورد نیاز برای حلقوی شدن بعدی به داربست ایندولوآزپینون تولید میکند. rsc.orgrsc.org به طور مشابه، روش آبشار کربوپالاداسیون و آمیناسیون C-H نیز کنترل دقیقی بر روی تشکیل ساختار تریسیکلیک نهایی اعمال میکند. acs.org
سنتز مشتقات روکاپاریب، مانند آنهایی که دارای ایزوتوپهای رادیواکتیو برای مطالعات متابولیسم یا تصویربرداری هستند، نیز نیازمند کنترل دقیق رژیوگزینپذیری است. rsc.orgresearchgate.net به عنوان مثال، سنتز یک پیشساز بورونات پیناکول برای رادیوسنتز [¹⁸F]روکاپاریب از همان استراتژیهای قدرتمند واکنش هک و ایمینو-استتر برای اطمینان از نصب صحیح گروه بورونات برای فلوریناسیون رادیواکتیو بعدی استفاده میکند. researchgate.netresearchgate.net
توسعه سنتزهای پایدار و اتم-اقتصادی برای آنالوگهای this compound
تلاشهای قابل توجهی برای توسعه مسیرهای سنتزی به سوی روکاپاریب که پایدارتر، مقرون به صرفهتر و اتم-اقتصادیتر باشند، انجام شده است. مسیرهای نسل اول اغلب از بازده پایین و نیاز به مراحل جداسازی متعدد رنج میبردند. rsc.org
یک پیشرفت کلیدی، توسعه یک سنتز نسل دوم با استفاده از واکنش ایمینو-استتر بود که بازده کلی را به طور چشمگیری بهبود بخشید و تعداد عملیات جداسازی را کاهش داد. rsc.orgresearchgate.net این مسیر نسل دوم بازده کلی 59% را در تنها سه عملیات جداسازی به دست آورد، که یک بهبود قابل توجه نسبت به بازده 5.2% مسیر شیمی فرآیندی قبلی است. rsc.orgresearchgate.netresearchgate.net این افزایش کارایی به طور مستقیم به یک فرآیند پایدارتر با ضایعات کمتر و مصرف منابع کمتر تبدیل میشود.
اصول اقتصاد اتمی بیشتر در روشهایی که از واکنشهای آبشاری استفاده میکنند، مانند سنتز ایندولهای تریسیکلیک 3،4-جوشی، مورد توجه قرار میگیرد. researchgate.netnih.gov این واکنشها چندین پیوند را در یک عملیات واحد تشکیل میدهند، که نیاز به واسطههای جدا شده را به حداقل میرساند و اقتصاد اتمی کلی را افزایش میدهد. علاوه بر این، تحقیقات بر روی استفاده از مواد اولیه ارزان قیمت و در دسترس تجاری متمرکز شده است تا هزینه و تأثیر زیست محیطی سنتز را کاهش دهد. acs.orgacs.org یک پتنت به طور خاص به نیاز به سنتزی با تأثیر زیست محیطی کم اشاره میکند و از روشهای قبلی به دلیل اقتصاد اتمی ضعیف انتقاد میکند. google.com
پیشرفتهای روششناختی در شیمی تهیه this compound
انتقال یک مسیر سنتزی از مقیاس آزمایشگاهی به تولید در مقیاس بزرگ (مقیاس کیلوگرمی) چالشهای منحصر به فردی را به همراه دارد. researchgate.net پیشرفتهای اخیر در شیمی تهیه روکاپاریب بر توسعه مسیرهای قوی، مقیاسپذیر و ایمن متمرکز شده است.
یک رویکرد مقیاسپذیر از متیل 5-فلوئورو-2-متیل-3-نیتروبنزوات و 4-سیانوبنزآلدهید، که هر دو مواد اولیه ارزان قیمتی هستند، توسعه یافته است. acs.orgacs.orgacs.org این مسیر دارای مراحل قوی و سهولت در خالصسازی از طریق تبلور مجدد است که آن را برای تولید در مقیاس دکاگرم مناسب میسازد. acs.orgacs.org
غلبه بر چالشهای فرآیندی برای تولید در مقیاس چند کیلوگرمی حیاتی بوده است. این چالشها شامل خطرات حرارتی قابل توجه در سنتز ایندول لیمگرابر-باچو، مراحل با بازده پایین، جفت شدن سوزوکی غیرقوی و تولید سیانید هیدروژن در طی آمیناسیون کاهشی بود. researchgate.net توسعه مسیرهای جایگزین، مانند آنهایی که از واکنش ایمینو-استتر استفاده میکنند، بسیاری از این مسائل را برطرف کرده و مسیرهای ایمنتر و کارآمدتری را برای تولید در مقیاس بزرگ فراهم کرده است. rsc.orgresearchgate.net بررسی پتنتهای مربوط به مسیرهای تولید روکاپاریب، تکامل مداوم استراتژیهای سنتزی را به سمت فرآیندهای صنعتی قویتر نشان میدهد. acs.org
جدول زیر خلاصهای از پیشرفتهای کلیدی در شیمی تهیه روکاپاریب را ارائه میدهد.
| پیشرفت | شرح | مزایا | منبع(ها) |
| سنتز نسل دوم | استفاده از واکنش هک و به دنبال آن واکنش ایمینو-استتر. | بازده کلی بالا (59%)، تنها سه عملیات جداسازی. | rsc.orgresearchgate.netresearchgate.net |
| مسیر مقیاسپذیر | از مواد اولیه ارزان قیمت (متیل 5-فلوئورو-2-متیل-3-نیتروبنزوات) استفاده میکند. | مقرون به صرفه، مقیاسپذیر تا مقیاس دکاگرم، خالصسازی آسان (تبلور مجدد). | acs.orgacs.orgacs.org |
| واکنشهای آبشاری | تشکیل چندین پیوند در یک عملیات واحد از طریق کربوپالاداسیون/آمیناسیون C-H. | اقتصاد اتمی بهبود یافته، مراحل سنتزی کاهش یافته. | acs.orgresearchgate.netnih.gov |
| بهبود ایمنی فرآیند | اجتناب از مراحل خطرناک مانند سنتز لیمگرابر-باچو و تولید HCN. | ایمنی افزایش یافته برای تولید در مقیاس بزرگ. | researchgate.net |
جدول نامهای ترکیبات
| نام رایج/کد | نام شیمیایی |
| روکاپاریب / this compound | 8-فلوئورو-2-{4-[(متیلآمینو)متیل]فنیل}-1,3,4,5-تتراهیدرو-6H-آزپینو[5,4,3-cd]ایندول-6-اون |
| آکریلونیتریل | پروپ-2-اننیتریل |
| N,N-دی-ترت-بوتیلدیازیریدینون | N,N-دی-ترت-بوتیلدیازیریدینون |
| متیل 5-فلوئورو-2-متیل-3-نیتروبنزوات | متیل 5-فلوئورو-2-متیل-3-نیتروبنزوات |
| 4-سیانوبنزآلدهید | 4-فرمیلبنزونیتریل |
| دزمتیل روکاپاریب | 8-فلوئورو-2-(4-(آمینومتیل)فنیل)-1,3,4,5-تتراهیدرو-6H-آزپینو[5,4,3-cd]ایندول-6-اون |
| اسید متا-فلوئوروبنزوئیک | اسید 3-فلوئوروبنزوئیک |
Investigating Structure Activity Relationships Sar of Unii 4r5s14fd9y Analogues at the Molecular Level
Design Principles for Unii-4R5S14FD9Y-Based Library Synthesis for SAR Profiling
The development of Nirmatrelvir originated from earlier work on SARS-CoV inhibitors, with lead compounds such as PF-00835231 serving as a foundation. mdpi.commdpi.com The primary design principle for creating a library of Nirmatrelvir-based analogues has been to enhance pharmacokinetic properties for oral administration while preserving or improving potency. mdpi.com Key strategies include:
Modification of Constituent Amino Acids: Researchers have systematically synthesized analogues by altering the amino acid fragments of the lead compounds to establish a robust SAR. mdpi.com
P1 and P4 Moiety Exploration: Extensive modifications have been made to the P1 and P4 positions of the molecule. nih.gov For instance, the P1 γ-lactam ring is a critical feature, and studies have explored both five- and six-membered lactam rings to improve potency. nih.gov At the P4 position, various substitutions, including different carbamates, have been examined. acs.orgnih.gov
Electrophilic Warhead Substitution: The terminal nitrile group is the key "electrophilic warhead" that covalently bonds with the Cys145 residue of Mpro. mdpi.comacs.org SAR studies have investigated replacing this nitrile with other electrophilic groups, such as ketobenzothiazoles, to modulate inhibitory activity. acs.org
Hydrogen Bond Donor Reduction: A key rationale in analogue design was to decrease the number of hydrogen-bond donors (HBD) to improve properties like oral bioavailability, without negatively impacting the crucial drug-target interactions. mdpi.com
Introduction of Novel Scaffolds: Innovative approaches, such as incorporating silaproline-bearing derivatives, have been used to probe the SAR and understand the impact of subtle structural changes. researchgate.net The synthesis of the key bicyclic [3.1.0] proline fragment has been a critical step in the scalable production of Nirmatrelvir. mdpi.comresearchgate.net
These design principles guide the synthesis of diverse chemical libraries, allowing for a comprehensive evaluation of how structural modifications influence biological activity. nih.gov
Experimental Determination of Structure-Activity Correlations for this compound
Experimental assays are fundamental to establishing a direct correlation between the chemical structure of Nirmatrelvir analogues and their biological activity. These studies have confirmed that specific structural elements are vital for potency. SAR analysis has revealed that the pyridine (B92270) ring is essential for inhibitory activity, while a tert-butyl group is beneficial for potency. mdpi.com
Systematic studies involving numerous Mpro mutants have been conducted to understand drug sensitivity and resistance. acs.org These experiments have identified mutational hotspots that can decrease the binding affinity of Nirmatrelvir, providing critical insights for the design of more resilient inhibitors. acs.orgunmc.edu
In vitro binding and affinity assays are used to quantify the interaction between an inhibitor and its target protein, providing key metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). nih.govgiffordbioscience.comchelatec.com A lower value for these parameters generally indicates a higher binding affinity and more potent inhibition. giffordbioscience.com
Nirmatrelvir demonstrates potent inhibition of wild-type SARS-CoV-2 Mpro, with reported IC50 values in the nanomolar range. One study confirmed an IC50 value of 0.022 ± 0.004 μM and a Ki of 0.006 ± 0.0005 μM. nih.gov Another in-house preparation of Nirmatrelvir showed an Mpro inhibitory activity of 0.26 nM. nih.gov The development of Nirmatrelvir started from PF-00835231, which itself showed high potency (Ki = 4 nM). mdpi.com
The affinity of various analogues has been systematically evaluated to build a comprehensive SAR profile. For example, mutations in the Mpro enzyme can significantly impact inhibitor binding, with some mutants showing 8-fold to 72-fold increases in IC50 values, indicating resistance. acs.org
Interactive Table: In Vitro Activity of Nirmatrelvir and Analogues Below is a summary of experimental data for Nirmatrelvir and selected analogues against SARS-CoV-2 Mpro.
| Compound/Variant | Assay Type | Value | Source(s) |
| Nirmatrelvir (WT Mpro) | IC50 | 0.022 ± 0.004 µM | nih.gov |
| Nirmatrelvir (WT Mpro) | Ki | 0.006 ± 0.0005 µM | nih.gov |
| Nirmatrelvir (WT Mpro) | Ki | 3.1 nM | nih.gov |
| Nirmatrelvir (In-house) | IC50 | 0.26 nM | nih.gov |
| Analogue 9 | IC50 | 9 nM | mdpi.com |
| Analogue 12 | Kd | 26 nM | mdpi.com |
| Analogue 13 | Kd | 30 nM | mdpi.com |
| Analogue 40 | IC50 | 150 nM | mdpi.com |
| Analogue 41 | IC50 | 60 nM | mdpi.com |
| Mpro Mutant Combination | IC50 | 8-fold increase | acs.org |
| Mpro Mutant Combination | IC50 | 72-fold increase | acs.org |
This table is for illustrative purposes and includes data from multiple independent studies.
The primary mechanism of Nirmatrelvir is the modulation of the enzymatic activity of Mpro. mdpi.com The inhibition process involves the formation of a covalent bond between the drug and the catalytic Cys145, which inactivates the enzyme. nih.gov Enzymatic assays, often using techniques like Förster resonance energy transfer (FRET), are employed to measure the catalytic efficiency (kcat/Km) of the protease and how it is affected by inhibitors. acs.orgfrontiersin.org
Studies on Mpro mutants have revealed complex effects on enzymatic function. Some mutations can lead to a significant decrease in catalytic activity, while others may confer resistance to Nirmatrelvir while maintaining or even increasing the enzyme's catalytic efficiency. acs.orgunmc.eduresearchgate.net For example, a systematic characterization of 102 Mpro mutants focused on those that retained enzymatic activity similar to the wild-type but showed a more than 10-fold increase in the inhibition constant (Ki) for Nirmatrelvir. acs.org
Interactive Table: Enzymatic and Inhibition Constants for Mpro Variants This table presents data on how specific mutations in the Mpro enzyme affect its catalytic activity and its inhibition by Nirmatrelvir.
| Mpro Variant | kcat/Km (Relative to WT) | Nirmatrelvir Ki (µM) | Source(s) |
| Wild-Type | 1.00 | ~0.006 - 0.021 | acs.orgresearchgate.net |
| N142A | ~1.0 - 1.2 | ~0.027 | researchgate.net |
| E166R | ~0.08 | ~0.509 | researchgate.net |
| E166V | Not Specified | 73 | researchgate.net |
| E166N | ~0.0003 | Not Determined | researchgate.net |
| E166D | ~0.0001 | Not Determined | researchgate.net |
Data is compiled from published research and may vary based on assay conditions.
In Vitro Receptor Binding and Ligand Affinity Assays
Computational Approaches to this compound SAR
Alongside experimental methods, computational approaches are indispensable for investigating SAR at the molecular level. acs.orgdergipark.org.tr These in silico techniques allow for the rapid evaluation of large numbers of compounds and provide deep insights into the dynamics of drug-target interactions. nih.gov Methods such as alchemical free energy perturbation (FEP) have been used to computationally screen for potential resistance mutations before they are identified experimentally. acs.org
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comwikipedia.org A QSAR model takes the form of an equation where activity is a function of physicochemical properties or structural features, known as descriptors. wikipedia.org
For a compound series like the Nirmatrelvir analogues, a QSAR model would be built using the experimentally determined inhibitory activities (e.g., IC50 or Ki values) as the response variable. jocpr.com The predictor variables would be a set of calculated molecular descriptors for each analogue, quantifying properties like molecular size, lipophilicity, and electronic characteristics. nih.gov Once validated, such a model can be used to predict the potency of novel, yet-to-be-synthesized analogues, thereby guiding medicinal chemistry efforts to design compounds with improved efficacy. nih.govjocpr.com This rational, data-driven approach accelerates the optimization of lead compounds. jocpr.com
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interaction between a ligand like Nirmatrelvir and its protein target. acs.orgdergipark.org.tr
Molecular Docking predicts the preferred orientation and binding affinity of a ligand within a protein's binding site. dergipark.org.tr Studies on Nirmatrelvir have consistently shown strong binding affinity to the Mpro active site. Docking scores, which estimate the binding free energy, are typically reported in kcal/mol, with more negative values indicating stronger binding. mdpi.comjyoungpharm.org For example, Nirmatrelvir has demonstrated docking scores as favorable as -8.3 kcal/mol. mdpi.com
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding pose identified through docking. tandfonline.commdpi.com These simulations, often run for hundreds of nanoseconds, track the movements of atoms and can be used to calculate key stability metrics like the root-mean-square deviation (RMSD). mdpi.comtandfonline.com A stable, low RMSD value for the complex suggests that the inhibitor remains securely bound in the active site. mdpi.commdpi.com Advanced calculations like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimate of the binding free energy. mdpi.comnih.gov
Interactive Table: Computational Simulation Data for Nirmatrelvir-Mpro Complex This table summarizes key findings from various computational studies on the Nirmatrelvir-Mpro complex.
| Simulation Type | Parameter | Value | Source(s) |
| Molecular Docking | Binding Affinity | -8.3 kcal/mol (AutoDock Vina) | mdpi.com |
| Molecular Docking | Binding Affinity | -7.9 kcal/mol | jyoungpharm.org |
| Molecular Docking | Glide GScore | -8.667 (for PDB: 7VH8) | dergipark.org.tr |
| MD Simulation (300 ns) | RMSD | Stable, reduced fluctuation | mdpi.com |
| MD Simulation (100 ns) | RMSD | ~2.0 Å | mdpi.com |
| MD Simulation (10 ns) | Mean RMSD | 0.168 nm | jyoungpharm.org |
| MM/PBSA Calculation | Binding Free Energy | -100.664 ± 0.691 kJ/mol | mdpi.com |
These values represent outputs from different computational models and force fields.
Pharmacophore Elucidation and Virtual Screening for this compound-like Entities
Pharmacophore modeling is a cornerstone in modern drug discovery, allowing for the identification of essential structural features required for a molecule's biological activity. For HIV-1 integrase inhibitors like Raltegravir (B610414) and its analogues, pharmacophore models have been instrumental in designing new, potent compounds and in virtual screening of large chemical databases to find novel scaffolds. up.ac.za
A typical pharmacophore model for Raltegravir-like integrase inhibitors consists of several key features. A five-point model, designated AADDR, has been successfully developed for N-methyl pyrimidones, a class to which Raltegravir belongs. tandfonline.com This model includes two hydrogen bond acceptors (A), two hydrogen bond donors (D), and one aromatic ring (R). tandfonline.com The hydrogen bond acceptors and donors are crucial for the metal-chelating activity of these inhibitors, which is a primary mechanism of their action against the HIV-1 integrase enzyme. pnas.org The aromatic ring feature often corresponds to the benzyl (B1604629) group, which fits into a hydrophobic pocket of the enzyme's active site. researchgate.net
These pharmacophore models serve as powerful tools for virtual screening. By using the model as a 3D query, researchers can rapidly screen extensive databases like ZINC and PubChem for compounds that match the required pharmacophoric features. nih.gov This approach has been successful in identifying structurally diverse compounds containing the diketo acid (DKA) fragment, a known bioisostere for the metal-chelating core of Raltegravir. nih.gov For instance, a pharmacophore-guided screening could identify compounds with mono-halogenated aryl substructures in a para position, which show high similarity to known potent inhibitors like Raltegravir and Elvitegravir. nih.gov
Furthermore, machine learning-based approaches have been employed for virtual screening of natural product databases to identify new HIV-1 integrase inhibitors. frontiersin.orgfrontiersin.org These methods use datasets of known active and inactive compounds, including Raltegravir, to train models that can predict the activity of new molecules. frontiersin.orgfrontiersin.org Such in silico screening techniques are cost-effective and can significantly narrow down the number of candidates for in vitro testing. frontiersin.org
The table below summarizes a representative pharmacophore model for Raltegravir analogues.
| Feature Type | Number of Features | Role in Binding |
| Hydrogen Bond Acceptor (A) | 2 | Metal chelation in the integrase active site |
| Hydrogen Bond Donor (D) | 2 | Interaction with active site residues |
| Aromatic Ring (R) | 1 | Hydrophobic interaction |
Deconvolution of Critical Structural Motifs Governing this compound's Biological Interactions
The biological activity of Raltegravir and its analogues is dictated by specific structural motifs that are critical for their interaction with the HIV-1 integrase enzyme. The deconvolution of these motifs has been achieved through extensive structure-activity relationship (SAR) studies.
The most critical motif is the metal-chelating triad (B1167595). In Raltegravir, this is composed of the 5-hydroxy-3-methylpyrimidin-4(3H)-one (HMPO) group and an amide carbonyl oxygen. pnas.org This triad coordinates with the two magnesium ions in the enzyme's active site, which is essential for its catalytic function. pnas.org The DDE amino acid motif (Asp64, Asp116, and Glu152) of the integrase is responsible for binding these metal ions. researchgate.net Any modification that disrupts this chelation ability typically leads to a significant loss of activity.
Another crucial structural feature is the p-fluorobenzyl group. This moiety occupies a hydrophobic pocket in the enzyme. SAR studies have shown that variations in this part of the molecule can significantly impact potency. acs.org For instance, replacing the benzyl group with other substituents can alter the compound's fit within this pocket and affect its inhibitory activity.
The following table presents SAR data for a series of Raltegravir analogues, highlighting the impact of structural modifications on their inhibitory activity against HIV-1 integrase.
| Compound | R1 (Amine Moiety) | R2 (Acetamide Replacement) | Integrase Inhibition IC50 (µM) | Antiviral Activity CIC95 (µM, 10% FBS) |
| 4 | N,N-dimethylamine | Acetamide | - | - |
| 5 | Morpholine | Acetamide | 0.003 | 0.065 |
| 6 | Tetrahydropyran | Acetamide | 0.002 | 0.250 |
| 7 | - | Oxalamide | 0.007 | 0.062 |
| 8 | - | Sulfonamide | 0.018 | >1.0 |
| 9 | - | Urea | 0.007 | 0.400 |
| 10 | - | Sulfamide | 0.007 | 0.120 |
Data sourced from a study on the discovery of Raltegravir. acs.org
These SAR studies underscore the importance of the specific arrangement of functional groups within the Raltegravir scaffold for its biological activity. For a dimeric compound like this compound, it is conceivable that the two monomeric units could interact with the dimeric or even tetrameric form of the integrase enzyme. nih.govscienceopen.com However, the steric hindrance and altered spatial orientation of the critical motifs in a dimeric structure would likely have a profound and potentially negative impact on its ability to bind effectively to the enzyme's active site in the same manner as the monomeric Raltegravir.
Deciphering the Molecular and Cellular Mechanisms of Action of Unii 4r5s14fd9y
Identification and Characterization of Primary Molecular Targets of Unii-4R5S14FD9Y
Protein-Ligand Interaction Mapping and Specificity Profiling
No publicly available research data specifically details the protein-ligand interactions or specificity profiling of this compound.
Nucleic Acid or Lipid Binding Interactions of this compound
There is no available scientific literature that investigates or identifies any binding interactions between this compound and nucleic acids or lipids.
Perturbation of Intracellular Signaling Networks by this compound
Modulation of Key Signaling Pathways and Transduction Cascades
Information regarding the modulation of key signaling pathways and transduction cascades by this compound is not available in the current scientific literature.
This compound's Influence on Cellular Mechanotransduction
There are no research findings that describe the influence of this compound on cellular mechanotransduction.
Omics-Based Approaches to this compound Mechanism Elucidation (e.g., Proteomics, Metabolomics, Transcriptomics)
No proteomics, metabolomics, or transcriptomics studies have been published that would elucidate the mechanism of action of this compound.
Research on this compound Remains Limited, Precluding In-Depth Analysis of Cellular Mechanisms
Initial investigations into the chemical compound designated as this compound have revealed its identity as a known impurity of the antiretroviral drug, Raltegravir (B610414). However, a comprehensive review of publicly available scientific literature indicates a significant gap in research specifically focused on the molecular and cellular actions of this particular compound.
The established mechanism of Raltegravir involves blocking the integration of the HIV-1 DNA into the host cell genome. europa.euplos.org This action leads to the accumulation of 2-LTR circular DNA, a hallmark of integrase inhibition. nih.gov Research on Raltegravir has also explored its effects at the cellular level, including influences on T-cell proliferation and apoptosis, and potential impacts on adipose tissue. aidsmap.comnih.gov
A study on the degradation of Raltegravir has shown that the hydrolysis of its 1,3,4-oxadiazole (B1194373) ring results in a product with diminished anti-HIV activity. nih.gov This finding may have relevance to this compound, which is a dimer of Raltegravir.
Despite thorough searches for dedicated research on this compound, no studies were found that specifically investigate its functional consequences at the cellular level. Consequently, the creation of detailed data tables and an in-depth article as per the requested outline is not feasible at this time due to the absence of specific scientific data for this compound. Further research is required to elucidate the distinct molecular and cellular mechanisms of action of this compound.
Biomolecular Interaction Profiling of Unii 4r5s14fd9y
Quantitative Analysis of Venetoclax Binding Kinetics and Thermodynamics
The precise measurement of how Venetoclax binds to its target proteins is fundamental to understanding its potency and selectivity. Techniques such as Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC) have been pivotal in quantifying these interactions. nih.govebi.ac.ukmdpi.com
SPR is a widely used technique to measure the kinetics of binding and dissociation between molecules. Studies using SPR have been crucial in determining the high affinity of Venetoclax for BCL-2 and in evaluating how mutations in BCL-2 affect this interaction. For instance, the Gly101Val (G101V) mutation, which has been identified in patients with acquired resistance to Venetoclax, dramatically reduces the binding affinity. aacrjournals.orgnih.gov SPR assays showed that the G101V mutation decreases the affinity of BCL-2 for Venetoclax by approximately 180-fold. aacrjournals.orgaacrjournals.org Similarly, other mutations like Asp103Glu and Val148Leu have been shown to reduce Venetoclax binding by 20-fold and nearly 100-fold, respectively. ashpublications.org The Phe104Ile mutation also resulted in a significant reduction in binding affinity, with a reported inhibition constant (Ki) of 5.9 nmol/L compared to 0.018 nmol/L for the wild-type BCL-2. researchgate.net
Table 1: SPR Analysis of Venetoclax Binding to BCL-2 Variants
| BCL-2 Variant | Effect on Binding Affinity | Fold Change vs. Wild-Type | Reference |
|---|---|---|---|
| Wild-Type | High Affinity (Ki = 0.018 nmol/L) | - | researchgate.net |
| Gly101Val (G101V) | Reduced Affinity | ~180-fold decrease | aacrjournals.orgnih.govaacrjournals.org |
| Asp103Glu | Reduced Affinity | ~20-fold decrease | ashpublications.org |
| Phe104Ile | Reduced Affinity (Ki = 5.9 nmol/L) | ~328-fold decrease (in Ki) | researchgate.net |
| Val148Leu | Reduced Affinity | ~100-fold decrease | ashpublications.org |
MicroScale Thermophoresis (MST) is another method used to quantify biomolecular interactions in solution. mdpi.comresearchgate.net While specific MST data for Venetoclax binding to BCL-2 is less commonly reported in primary literature compared to SPR, the technique is suitable for determining dissociation constants (Kd). mdpi.complos.org For example, MST has been used to screen for other potential protein targets of Venetoclax and to characterize the binding of protein domains. mdpi.complos.org
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction, measuring the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.com This provides deeper insight into the driving forces of the interaction. Although detailed ITC data for Venetoclax is not as widely published as SPR data, it is considered a gold-standard technique for characterizing binding thermodynamics. ebi.ac.ukmalvernpanalytical.com
Surface Plasmon Resonance (SPR) Spectroscopy for Unii-4R5S14FD9Y Interactions
Structural Characterization of Venetoclax-Biomolecule Complexes
Understanding the three-dimensional structure of Venetoclax bound to its target provides a precise map of the molecular interactions that underpin its biological activity.
X-ray crystallography has been instrumental in revealing the atomic-level details of how Venetoclax interacts with BCL-2. Crystal structures of Venetoclax in complex with wild-type BCL-2 and various resistance-conferring mutants have been solved. nih.govnih.gov These structures show that Venetoclax sits (B43327) in a hydrophobic groove on the BCL-2 surface, mimicking the binding of pro-apoptotic BH3-only proteins. ashpublications.orgmdpi.com The structure of the BCL-2 G101V mutant in complex with Venetoclax revealed that the mutation causes a steric clash that impedes optimal binding. nih.govnih.gov The first crystal structure of Venetoclax as an active pharmaceutical ingredient alone (in a hydrated form) has also been determined, showing conformational differences compared to when it is bound to BCL-2. mdpi.comresearchgate.net
Cryo-electron microscopy (cryo-EM) is an increasingly powerful technique for determining the structure of large protein complexes and is an alternative to X-ray crystallography, especially for proteins that are difficult to crystallize. google.com.twfrontiersin.orgyoutube.com While specific cryo-EM structures focused solely on the Venetoclax-BCL-2 complex are not prominently cited, the technology is being applied to understand larger cellular assemblies involved in apoptosis. ashpublications.org
Table 2: Crystallographic Data for Venetoclax Complexes
| Complex | PDB Code | Resolution (Å) | Key Findings | Reference |
|---|---|---|---|---|
| Venetoclax : BCL-2 (WT) | - | 1.62 | Reveals detailed binding pose in the hydrophobic groove. | nih.gov |
| Venetoclax : BCL-2 (G101V Mutant) | - | - | Shows molecular basis for resistance due to steric hindrance. | nih.gov |
| Venetoclax : BCL-2 (F104L Mutant) | - | - | Alters the P2 binding pocket within the BCL-2 groove. | nih.gov |
| Venetoclax Hydrate (unbound) | - | - | Shows conformational differences compared to the bound state. | mdpi.comresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein structure, dynamics, and interactions in solution, providing information that is complementary to static crystal structures. researchgate.netnih.gov The development of Venetoclax was notably aided by fragment-based drug discovery (FBDD) approaches that heavily relied on NMR techniques, such as SAR (Structure-Activity Relationship) by NMR. nih.govnih.gov NMR can be used to map the binding site of a ligand on a protein by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum upon ligand addition. nih.gov This methodology was foundational in the discovery of inhibitors for BCL-2 family proteins, which ultimately led to the development of Venetoclax. nih.govnih.gov NMR is also used to characterize the structures of degradation products and to confirm the stereochemistry of synthesized compounds. mdpi.comresearchgate.net
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound Complexes
Investigation of Allosteric Effects and Cooperative Binding in Venetoclax Interactions
Research has also explored whether Venetoclax can participate in more complex binding phenomena, such as allostery, where binding at one site on a protein influences binding at a different site. One study found that Venetoclax can act as a negative allosteric modulator of σ1 receptors. nih.gov This interaction was characterized by a reduction in the binding of a reference radioligand and a slowing of its dissociation kinetics. nih.gov The study determined dissociation constants (Kx) for Venetoclax binding to the σ1 receptor in the range of 1 to 2.5 µM and a negative cooperativity factor (α) between 0.15 and 0.42. nih.gov This indicates that the binding of Venetoclax to the σ1 receptor allosterically reduces the affinity of the primary ligand. nih.gov
Furthermore, synergistic effects have been observed when Venetoclax is combined with allosteric inhibitors of other signaling proteins, such as SHP2. nih.gov The allosteric inhibition of SHP2 was found to increase the apoptotic dependency on BCL-2, making cancer cells synergistically more sensitive to Venetoclax. nih.gov This suggests an indirect cooperative effect between the two inhibitors through modulation of cellular signaling pathways. nih.gov
Advanced Analytical Methodologies for Unii 4r5s14fd9y Research and Quantification
High-Resolution Separation and Detection Techniques for Belinostat
High-resolution separation techniques are essential for isolating Belinostat from complex mixtures, such as biological fluids or reaction media, allowing for precise quantification and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Belinostat Purity and Identity
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the most powerful and widely used analytical tool for the analysis of Belinostat. bioanalysis-zone.com Various LC-MS/MS methods have been developed and validated for the quantification of Belinostat and its metabolites in biological matrices like human and mouse plasma. uq.edu.aunih.gov
These methods typically employ reverse-phase ultra-performance liquid chromatography (UPLC or UHPLC) for high-efficiency separation. nih.gov Common stationary phases include Acquity BEH C18 and BDS Hypersil C18 columns. uq.edu.aunih.gov Gradient elution is often used, with mobile phases consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid or 0.05% ortho-phosphoric acid) and an organic solvent, typically acetonitrile. uq.edu.aunih.gov
Detection is achieved using a tandem mass spectrometer (MS/MS), often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. uq.edu.au Both positive and negative electrospray ionization (ESI) modes have been utilized for detection. nih.govcolumbia.edu For instance, in positive ionization mode, the transition m/z 319 → 93 has been used for quantifying Belinostat (BST). uq.edu.au These validated LC-MS/MS assays demonstrate excellent linearity over a range of concentrations (e.g., 30–5000 ng/mL), with high accuracy (92.0–104.4%) and precision (<13.7% CV), fulfilling FDA criteria for bioanalytical method validation. nih.govcolumbia.edu These methods are essential for pharmacokinetic studies and for identifying and characterizing degradation products. nih.govnih.gov
| Parameter | Method 1 | Method 2 | Method 3 |
| Technique | LC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Column | Atlantis C18 | Acquity BEH C18 (100mm x 2.1mm, 1.7µm) | Waters Acquity BEH C18 |
| Mobile Phase | 0.1% Formic Acid: Acetonitrile (25:75, v/v) | 0.05% Ortho-phosphoric acid in water and Acetonitrile | 0.1% Formic acid in Acetonitrile and water |
| Flow Rate | 0.5 mL/min | 0.25 mL/min | Not Specified |
| Detection | ESI+, MRM (m/z 319 → 93) | UV at 220 nm / QTOF-MS | ESI+ and ESI- |
| Application | Quantification in mice plasma | Identification of degradation products | Quantification in human plasma |
| Reference | uq.edu.au | nih.gov | nih.govcolumbia.edu |
Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates charged molecules based on their electrophoretic mobility in a buffer-filled capillary under a high-voltage electric field. europeanpharmaceuticalreview.comclinicallab.com Its advantages include high resolution, short analysis times, and minimal sample consumption. europeanpharmaceuticalreview.com While not as common as LC-MS for routine quantification of Belinostat, CE has been applied in related research. For example, a high-throughput assay combining multiplex reverse transcriptase-PCR with fluorescence capillary electrophoresis was used to measure the expression of genes dysregulated by Belinostat treatment in cancer cell lines. nih.gov This application demonstrates the utility of CE in pharmacodynamic studies to understand the drug's mechanism of action. nih.gov
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comnih.gov SFC combines some of the best features of gas and liquid chromatography, offering high-speed, high-resolution separations with reduced organic solvent consumption, making it a "greener" alternative. teledynelabs.comresearchgate.net While specific, validated SFC methods for Belinostat are not widely published, the technique is well-suited for the analysis of both chiral and achiral small molecules in the pharmaceutical industry. researchgate.net Given its advantages, SFC represents an advanced analytical methodology with potential for the high-throughput analysis and purification of Belinostat and related compounds. bioanalysis-zone.com
Spectroscopic and Spectrometric Characterization of Belinostat
Spectroscopic techniques are indispensable for the definitive structural elucidation of Belinostat, providing detailed information about its atomic composition and connectivity.
Advanced NMR Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the chemical structure of Belinostat. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, advanced two-dimensional (2D) NMR experiments are employed for unambiguous assignment of all proton and carbon signals, which is crucial for confirming the identity of the synthesized molecule.
The structural confirmation of Belinostat and related compounds has been accomplished using a suite of 2D NMR experiments, including:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds), helping to piece together spin systems within the molecule. uq.edu.auukzn.ac.za
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to, providing definitive ¹H-¹³C one-bond connectivities. uq.edu.aucolumbia.eduukzn.ac.za
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds). uq.edu.aucolumbia.eduukzn.ac.za It is critical for connecting different spin systems and piecing together the complete carbon skeleton of the molecule. columbia.edu
Together, these techniques provide a comprehensive map of the molecular structure, confirming the connectivity of the acrylamide (B121943) backbone, the substituted phenyl ring, and the hydroxamic acid moiety of Belinostat. nih.govukzn.ac.za
High-Resolution Mass Spectrometry for Isotopic and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov This capability is invaluable for identifying unknown metabolites and degradation products of Belinostat. nih.gov
Studies have used UPLC coupled to a Quadrupole-Time-of-Flight (QTOF) mass spectrometer to identify and characterize products formed under various stress conditions (acidic, basic, and oxidative). nih.gov HRMS provides the exact mass of the parent ion and its fragment ions, allowing for the confident proposal of chemical structures for these new entities. nih.gov For example, a study identified a total of eight fragments from the parent Belinostat molecule, establishing its plausible fragmentation pattern under mass spectrometric conditions. The molecular ion fragment [M-H]⁻ was observed at m/z 317.0670. This level of detail is crucial for understanding the drug's stability and metabolic pathways.
Development and Validation of Robust Analytical Methods for Belinostat
The development of robust and reliable analytical methods is a prerequisite for obtaining regulatory approval and ensuring consistent quality in research and clinical settings. Method validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). nih.govnih.gov
Numerous LC-MS/MS methods for Belinostat have been fully validated. uq.edu.aunih.govnih.gov The validation process assesses several key performance characteristics to ensure the method is suitable for its intended purpose:
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. For Belinostat, excellent linearity (r² ≥ 0.99) is consistently achieved. uq.edu.au
Accuracy: The closeness of the test results to the true value. Validated methods for Belinostat show high accuracy, often within 85.5-112% of the nominal value. uq.edu.aunih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This is assessed at both intra-day and inter-day levels, with a coefficient of variation (%CV) typically below 15%. uq.edu.aunih.gov
Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as metabolites or matrix components.
Stability: The chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw cycles, short-term and long-term storage). uq.edu.au
These validated methods are described as stability-indicating, meaning they can accurately measure the drug substance without interference from its degradation products, a critical requirement for quality control and stability testing. nih.gov
Application of Biosensors and Bioanalytical Technologies for Unii-4R5S14FD9Y Detection
The quantification and detection of the compound this compound, chemically known as Capmatinib, in biological matrices are crucial for preclinical and pharmacokinetic studies. nih.gov A range of sophisticated bioanalytical technologies have been developed and validated for this purpose. More recently, the field has seen the emergence of novel biosensor technologies, offering new possibilities for rapid and ultrasensitive detection.
Established bioanalytical methods for Capmatinib quantification primarily rely on high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS). jetir.org These techniques provide high sensitivity and selectivity for measuring drug concentrations in complex biological samples like plasma and liver microsomes. nih.govresearchgate.net
Researchers have developed two notable HPLC methods for in vivo and in vitro quantification. nih.gov The first utilizes HPLC with fluorescence detection (HPLC-FLD) for the quantification of Capmatinib in rat plasma, a first for this compound. researchgate.netnih.gov The second employs HPLC with a photodiode array (PDA) detector to measure Capmatinib in human liver microsomes, which is instrumental for metabolic stability studies. nih.govnih.gov These methods have demonstrated reliability comparable to the gold-standard LC-MS/MS techniques and are particularly valuable for laboratories without access to mass spectrometry equipment. nih.gov
UPLC-MS/MS methods have also been successfully validated for determining Capmatinib levels in rat plasma. researchgate.net These methods are characterized by their speed and high sensitivity, with a broad dynamic range suitable for pharmacokinetic investigations following oral administration. jetir.orgresearchgate.net
The frontier of Capmatinib detection is advancing with the development of electrochemical biosensors. A novel, disposable, and ultrasensitive electrochemical sensor has been engineered using a unique nanocomposite material. diva-portal.orgnih.gov This sensor is constructed from nanosized ceria particles uniformly loaded onto carbon nanofibers (CeNPs@CNF), which are then applied as a sol-gel nanoceramic film onto inexpensive pencil graphite (B72142) rods. diva-portal.org This platform demonstrates outstanding electrocatalytic activity, significantly amplifying the reduction current of Capmatinib and enabling its detection at ultralow concentrations. diva-portal.org
Furthermore, this advanced electrochemical platform has been adapted into a biosensor to study the interaction between Capmatinib and double-stranded DNA (dsDNA). nih.govresearchgate.net By modifying a pencil graphite electrode with the nanostructured ceria and carbon nanofiber film, researchers can monitor the binding mechanism between the drug and dsDNA at a physiological pH. nih.govresearchgate.net The interaction is detected by changes in the voltammetric signal of Capmatinib upon the addition of dsDNA, suggesting an electrostatic binding mechanism. nih.govresearchgate.net This application not only allows for the quantification of dsDNA but also provides insights into the potential molecular interactions of Capmatinib. nih.gov
Detailed Research Findings
The following tables summarize the performance characteristics of various bioanalytical and biosensor technologies developed for the quantification and detection of this compound (Capmatinib).
Table 1: Bioanalytical Methods for Capmatinib Quantification
| Technology | Matrix | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Key Application |
|---|---|---|---|---|
| HPLC-FLD | Rat Plasma | 19.5 - 3920 | 19.5 | Pharmacokinetic study in rats researchgate.netnih.gov |
| HPLC-PDA | Human Liver Microsomes | - | 206 | In vitro metabolic stability study nih.govresearchgate.net |
| UPLC-MS/MS | Rat Plasma | 1 - 2000 | - | Pharmacokinetic study in rats jetir.org |
| UPLC-MS/MS | Rat Plasma | 1 - 4000 | - | In vivo pharmacokinetic study nih.govresearchgate.net |
Table 2: Electrochemical Biosensor for Capmatinib Detection
| Technology | Sensor Composition | Linear Range (nM) | Limit of Detection (LOD) (nM) | Application |
|---|---|---|---|---|
| Electrochemical Sensor | Nanosized Ceria loaded Carbon Nanofibers on Pencil Graphite Electrode (CeNPs@CNF-CF/PGRE) | 2.0 - 400 | 0.6 | Ultrasensitive detection in human body fluids diva-portal.orgnih.gov |
Theoretical and Computational Chemistry Approaches to Unii 4r5s14fd9y
Quantum Chemical Calculations for Venetoclax Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and interactions. aspbs.com These methods, grounded in quantum mechanics, can predict a variety of molecular properties, including charge distribution, bond orders, and the energies of molecular orbitals. researchgate.net For complex, drug-like molecules such as Venetoclax, methods like Density Functional Theory (DFT) are often employed to balance computational cost with accuracy. aspbs.com
Such calculations help in understanding the intrinsic properties of the Venetoclax molecule. For instance, analyzing the electrostatic potential surface can reveal electron-rich and electron-poor regions, which are key to identifying sites for potential hydrogen bonding and other non-covalent interactions with its target protein. researchgate.net While specific quantum chemical studies focused solely on the electronic structure of isolated Venetoclax are not extensively detailed in publicly available literature, these calculations are an integral part of developing the force fields used in the molecular simulations discussed below. aip.org The development of advanced quantum chemical packages and automated workflows allows for the prediction of properties like tautomeric stability and reactivity, which are essential in the broader context of drug design. aip.org
Molecular Simulation Techniques for Venetoclax Conformational Space Exploration
Molecules are not static entities; they are dynamic and can adopt a multitude of shapes or conformations. mdpi.com Molecular Dynamics (MD) simulations are a primary tool for exploring the conformational space of a molecule like Venetoclax and its complex with the Bcl-2 protein. drugdesign.org These simulations model the movements of atoms over time, providing a detailed picture of the molecule's flexibility and the stability of its interactions. mdpi.comdrugdesign.org
Software and Force Fields Used in Venetoclax Simulations:
| Simulation Software | Force Field | Study Context |
|---|---|---|
| AMBER18 | FF14SB | Investigating the impact of Bcl-2 mutations on protein conformation and drug binding. frontiersin.org |
| Desmond (Schrödinger) | OPLS3e | Assessing the stability of docked complexes, including Venetoclax. biorxiv.org |
In Silico Prediction of Venetoclax Binding Modes and Affinities
In silico methods are critical for predicting how a ligand like Venetoclax binds to its target and for estimating the strength of that interaction, known as binding affinity. nih.gov Molecular docking is a common technique used to predict the preferred orientation of a ligand when bound to a protein, while methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy (ΔG). mdpi.comresearchgate.net
Studies have consistently shown that Venetoclax binds strongly in the BH3 binding pocket of the Bcl-2 protein. nih.gov Docking calculations predicted highly favorable interactions, identifying key residues such as F104, R107, Y108, and G145 as being crucial for the interaction. nih.gov The calculated binding affinities from various studies underscore the high potency of Venetoclax for Bcl-2.
Predicted Binding Affinities of Venetoclax to Bcl-2:
| Method | Predicted Binding Affinity (ΔG) | Bcl-2 Form |
|---|---|---|
| Molecular Docking | -10.24 kcal/mol | Physiological Bcl-2. nih.gov |
| Molecular Docking | -11.35 kcal/mol | Chimeric Bcl-2. nih.gov |
| MM-GBSA (after 200 ns MD) | -50.6 kcal/mol | Wild-type Bcl-2. mdpi.comnih.gov |
These computational predictions align well with experimental findings and confirm the strong and specific binding of Venetoclax to its target, which is the basis of its therapeutic action. nih.gov
Development of Novel Computational Algorithms for Venetoclax Design and Optimization
The discovery of Venetoclax is a landmark success for structure-based and fragment-based drug discovery (FBDD). nih.gov The entire process, from initial fragment screening to lead optimization, was heavily guided by computational methods. nih.govucr.edu While specific new algorithms developed exclusively for Venetoclax are not detailed, its development exemplifies the application of the most advanced computational strategies of its time.
The development process involves several stages where computational algorithms play a key role:
Virtual Screening and Hit Identification : Algorithms are used to screen large libraries of compounds to identify initial "hits" that may bind to the target. researchgate.net For Venetoclax, NMR and computational methods were used to find initial fragments that bound to Bcl-2. nih.gov
Hit-to-Lead Optimization : Once initial hits are found, computational algorithms are used to guide the chemical modification of these fragments to improve their affinity and other properties. researchgate.net This involves predicting how changes to the molecule's structure will affect its binding and physicochemical properties. ijrpas.com
Generative Models and AI : Modern drug discovery is increasingly using artificial intelligence and generative models to design novel compounds with desired properties from the ground up. wwtf.at These algorithms can explore vast chemical spaces to propose new molecules that are optimized for specific targets, a process that builds on the principles demonstrated in the successful design of molecules like Venetoclax. researchgate.netwwtf.at
The development of Venetoclax was a multi-year effort that showcased the power of integrating experimental techniques like NMR and X-ray crystallography with a suite of computational tools for docking, simulation, and property prediction. nih.gov This synergy has paved the way for current and future computational approaches that are becoming a driving force in discovering new medicines. researchgate.net
Biocatalysis and Biotransformation Studies of Unii 4r5s14fd9y Excluding Human Metabolism
Enzymatic Modification and Degradation Pathways of 7-Ethoxycoumarin (B196162) In Vitro
The primary enzymatic modification of 7-ethoxycoumarin observed in vitro is O-deethylation, a reaction catalyzed by a range of enzymes, particularly from the cytochrome P450 (CYP) superfamily. biosynth.commdpi.com This process results in the formation of the highly fluorescent metabolite, 7-hydroxycoumarin, making 7-ethoxycoumarin a useful probe for assessing enzyme activity. biosynth.com
Studies using liver preparations from various non-human species have elucidated these pathways. In vitro incubations with rat, monkey, and dog hepatocytes have shown that O-deethylation is a major and common metabolic pathway. nih.gov In rat and mouse skin strips, enzymatic preparations supported de-ethylation, as well as subsequent sulphation and glucuronidation reactions of the 7-hydroxycoumarin product. nih.gov Similarly, in perfused rainbow trout liver, the main metabolite identified was 7-hydroxycoumarin glucuronide. nih.gov
A variety of specific enzymes have been identified as catalysts for these transformations:
Cytochrome P450 Enzymes: Several CYP isoforms are known to catalyze the O-deethylation of 7-ethoxycoumarin. These include CYP1A1, CYP1A2, CYP1B1, CYP2A13, CYP2E1, and CYP2F1. mdpi.comcaymanchem.com While O-deethylation to 7-hydroxycoumarin is the main reaction, some isoforms can also produce 3-hydroxycoumarin. mdpi.com
Bacterial Cytochrome P450: Wild-type and mutant forms of bacterial cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium have been shown to oxidize 7-ethoxycoumarin, producing two main products through O-deethylation and 3-hydroxylation reactions. capes.gov.brnih.govmdpi.com
The enzymatic reactions are not limited to liver-derived enzymes. Preparations from rat intestinal mucosal cells and skin have also demonstrated the capacity for O-deethylation. nih.govdntb.gov.ua
The table below summarizes the key enzymatic modifications of 7-ethoxycoumarin.
Investigation of Microbial Biotransformation of 7-Ethoxycoumarin
The biotransformation of 7-ethoxycoumarin by microorganisms is a significant area of study, particularly for understanding its environmental fate and for potential biotechnological applications.
A key organism studied for this purpose is the bacterium Streptomyces griseus. asm.orgnih.govnih.gov When cultured with 7-ethoxycoumarin, S. griseus initiates a series of biotransformation reactions. asm.orgresearchgate.net The process begins with O-deethylation to produce 7-hydroxycoumarin. asm.org This is followed by hydroxylation at the 6-position to form a 6,7-dihydroxycoumarin intermediate. asm.org The final step is a subsequent O-methylation of this catechol to yield 7-hydroxy-6-methoxycoumarin as a major metabolite. asm.orgnih.govnih.gov Trace amounts of the isomer 6-hydroxy-7-methoxycoumarin have also been detected. asm.orgnih.govnih.gov This demonstrates that prokaryotic organisms like S. griseus have the enzymatic machinery to create complex coumarin (B35378) derivatives. asm.org
In addition to direct use of the microorganism, studies have also involved genetically modified bacteria. Escherichia coli incubated with bacterial CYP450 102A1 transformed 7-ethoxycoumarin into 7-hydroxycoumarin and 3-hydroxy-7-ethoxycoumarin. nih.gov Furthermore, the soil bacterium Pseudomonas mandelii has been studied for its ability to degrade 7-hydroxycoumarin, a primary metabolite of 7-ethoxycoumarin, indicating a potential pathway for the complete environmental breakdown of the parent compound. mdpi.comnih.gov
The table below details the microbial biotransformation pathways for 7-ethoxycoumarin.
Potential for Biosynthesis of 7-Ethoxycoumarin
Current scientific literature indicates that 7-ethoxycoumarin is a synthetic compound, derived from coumarin. biosynth.com There is no evidence to suggest that it is a naturally occurring compound. The biosynthesis of coumarins in nature, such as the formation of umbelliferone (B1683723) (7-hydroxycoumarin) in plants, proceeds from L-phenylalanine via the shikimate pathway. vu.lt However, this natural pathway does not lead to the production of 7-ethoxycoumarin.
While studies with Streptomyces griseus have shown that these bacteria possess the "biosynthetic machinery necessary to assemble coumarin derivatives," this refers to their ability to modify existing coumarin structures, not to synthesize 7-ethoxycoumarin de novo. asm.org The research in this area has focused exclusively on the biotransformation of 7-ethoxycoumarin provided as a substrate, rather than its biosynthesis from simpler precursors.
Table of Mentioned Compounds
Academic Research Applications and Methodological Contributions of Unii 4r5s14fd9y Studies
Vonoprazan as a Chemical Probe for Probing Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. Vonoprazan's specific characteristics make it an excellent probe for investigating the gastric H+,K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. patsnap.com
High Potency and Selectivity: Vonoprazan exhibits potent inhibitory activity against H+,K+-ATPase, with an IC50 value of 19 nM at a pH of 6.5. Unlike traditional proton pump inhibitors (PPIs), its action is reversible and competitive with potassium ions (K+). drugbank.com This allows researchers to use it to precisely modulate the activity of the proton pump and study the downstream physiological effects of acid suppression.
Distinct Binding and Kinetics: The compound has a high pKa (9.06), which causes it to accumulate in high concentrations within the acidic secretory canaliculi of gastric parietal cells. drugbank.comnih.gov It binds selectively to the parietal cell, independent of the cell's acid secretion status. nih.gov Molecular modeling studies have shown that Vonoprazan binds within a luminal vestibule of the enzyme, and its slow dissociation from the target explains its long-lasting inhibitory effect. nih.gov This slow-off rate provides a sustained target engagement, enabling detailed studies of prolonged acid inhibition.
Probing Drug Metabolism: Vonoprazan is metabolized by several cytochrome P450 (CYP) enzymes, primarily CYP3A4, but also to a lesser extent by CYP2B6, CYP2C19, and CYP2D6. nih.govnih.gov This has led to its use in studies investigating drug-drug interactions. For instance, in vitro studies using rat microsomes demonstrated that Vonoprazan can inhibit the metabolism of probe drugs for CYP3A4 (midazolam), CYP2C9 (tolbutamide), CYP2D6 (dextromethorphan), and CYP2B6 (bupropion). nih.gov Such research helps to elucidate the role of specific CYP isoforms in drug metabolism and predict potential interactions.
Contribution of Vonoprazan Research to General Principles of Chemical Biology
The study of Vonoprazan has provided significant insights that reinforce and advance core principles of chemical biology, particularly in drug design and mechanism of action.
Target-Specific Drug Distribution: Vonoprazan serves as a prime example of tissue niche-mediated drug distribution. nih.govresearchgate.net As a lipophilic weak base, it readily permeates membranes in the neutral pH of the blood. nih.gov Upon reaching the highly acidic environment of the stomach's secretory canaliculi, it becomes protonated and trapped, leading to high local concentrations at its site of action. nih.govresearchgate.net This principle of designing drugs that accumulate in a specific tissue environment based on physicochemical properties is a key strategy in modern drug discovery to enhance efficacy and minimize systemic side effects. nih.gov
Advancement of Covalent vs. Non-covalent Inhibition Models: The development of Vonoprazan has highlighted the advantages of reversible, competitive inhibition over the covalent inhibition mechanism of traditional PPIs. drugbank.com PPIs require acid activation and form irreversible disulfide bonds with the proton pump. nih.govdrugbank.com In contrast, Vonoprazan's reversible binding is not dependent on acid activation, leading to a faster onset of action and more consistent effects that are not influenced by CYP2C19 genetic polymorphisms. chemicalbook.comdrugbank.com This has spurred further research into the design of non-covalent, reversible inhibitors for various enzyme targets.
Structure-Activity Relationship (SAR) Insights: The pyrrole (B145914) derivative structure of Vonoprazan is chemically distinct from earlier P-CABs and PPIs. chemicalbook.com Research into Vonoprazan and its analogs has expanded the understanding of the SAR for H+,K+-ATPase inhibitors. Molecular docking studies have helped to visualize its binding mode, revealing how its sulfonyl group interacts with specific amino acid residues, which hinders its exit from the binding site and contributes to its long duration of action. nih.gov
Methodological Innovations Derived from Vonoprazan Investigations in Synthetic and Analytical Chemistry
The development and analysis of Vonoprazan have necessitated and inspired innovations in both synthetic and analytical chemistry methodologies.
Innovations in Synthetic Chemistry: The need for efficient and scalable production of Vonoprazan has led to the development of novel synthetic routes. Patents describe methods aimed at shortening reaction steps, improving yields, and reducing the use of hazardous reagents like bromine or corrosive gases. google.comwipo.int For example, one improved method involves a condensation reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-methanol with 3-pyridyl sulfonyl chloride, followed by activation and condensation with methylamine, which simplifies the process and enhances quality control. wipo.int Another innovation involves a one-step reductive cyclization to prepare a key intermediate, avoiding high-pressure equipment and improving suitability for industrial production. google.com More recently, machine learning algorithms, such as artificial neural networks, have been employed as a virtual screening tool to discover novel cocrystals of Vonoprazan, accelerating the identification of new solid forms with potentially improved properties. mdpi.com
Advancements in Analytical Chemistry: The need to accurately quantify Vonoprazan and its related substances in pharmaceutical formulations and biological samples has driven the development of sophisticated analytical methods.
Chromatographic Methods: Numerous high-performance liquid chromatography (HPLC) methods have been developed and validated. ekb.egekb.eg These include rapid and sensitive reversed-phase HPLC-UV methods using isocratic elution for simple and stable quantification. ekb.egekb.eg More advanced techniques, such as liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS), have been established for the highly sensitive detection of trace impurities like N-nitroso vonoprazan, a potentially genotoxic contaminant. tandfonline.com
Spectrophotometric Methods: To resolve the overlapping spectra of Vonoprazan in combination products (e.g., with amoxicillin), innovative spectrophotometric techniques have been developed. nih.gov These include univariate methods like Fourier self-deconvolution and multivariate chemometric approaches such as partial least squares, offering rapid and cost-effective alternatives to chromatography for routine analysis. nih.gov
Eco-Friendly Analytical Practices: A growing focus in analytical chemistry is the development of environmentally sustainable methods. Research on Vonoprazan analysis has explicitly incorporated "green chemistry" principles, with methods being evaluated by metrics like the Green Analytical Procedure Index (GAPI) and the Analytical GREEnness Calculator (AGREE). nih.govakjournals.com This includes developing methods that use more benign solvents and reduce waste, reflecting a broader trend in the pharmaceutical industry.
Concluding Perspectives and Future Research Trajectories for Unii 4r5s14fd9y
Synthesis of Key Academic Findings on Unii-4R5S14FD9Y
Research on this compound, also known as DES(5-METHYL-1,3,4-OXADIAZOL)RALTEGRAVIR DIMER, is intrinsically linked to the broader investigation of Raltegravir (B610414) and its related compounds. acs.orgmolsyns.com The primary focus of existing academic work has been on the identification, synthesis, and characterization of impurities that arise during the manufacturing process or through degradation of Raltegravir. acs.orgfigshare.com
Studies have highlighted the importance of monitoring and controlling impurities to meet the stringent requirements set by regulatory bodies like the International Council for Harmonisation (ICH). figshare.com The development of analytical methods, such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), has been crucial in detecting and tentatively assigning the structures of these impurities based on their fragmentation patterns. acs.orgfigshare.com While much of the research has been on a range of Raltegravir impurities, the synthesis of many of these, including presumably this compound, has been accomplished to confirm their structures through co-injection in UPLC. acs.orgfigshare.com
The stability of Raltegravir itself has been a subject of investigation, with studies exploring its degradation under various conditions, such as in acidic or basic mediums. rsc.org These degradation studies are vital as they shed light on the potential formation pathways of impurities like this compound. For instance, research has shown that Raltegravir, which contains a 1,3,4-oxadiazole (B1194373) ring, can undergo hydrolysis under certain pH conditions, leading to a product with a cleaved ring and reduced antiviral activity. oup.com This underscores the significance of understanding the chemical behavior of Raltegravir to predict and control the formation of its degradation products.
| Compound Name/Identifier | CAS Number | Molecular Formula | Molecular Weight |
| This compound / Raltegravir EP Impurity H | 1391918-18-5 | C34H36F2N8O8 | 722.7 g/mol |
| Raltegravir | 518048-05-0 | C20H21FN6O5 | 444.4 g/mol |
| Raltegravir EP Impurity D | 1064706-98-4 | C18H19FN4O6 | 406.37 g/mol |
| Raltegravir EP Impurity C | 1391918-17-4 | Not specified | Not specified |
Persistent Fundamental Questions and Unexplored Research Avenues
Despite the progress in identifying and synthesizing Raltegravir impurities, several fundamental questions regarding this compound remain. A significant gap in the current body of knowledge is the specific biological activity, if any, of this particular impurity. While it is a degradation product, its potential to interact with biological targets, including the HIV-1 integrase that Raltegravir inhibits, is largely uncharacterized. nih.gov
The precise mechanisms and kinetics of the formation of this compound during the synthesis and storage of Raltegravir are not fully elucidated. A detailed understanding of these pathways is essential for developing strategies to minimize its presence in the final drug product. Furthermore, the potential for this compound to degrade further into other unknown compounds is an area that warrants investigation.
Strategic Directions for Future Scholarly Investigations Involving this compound
Future research on this compound should be strategically directed to address the existing knowledge gaps and to enhance the quality control of Raltegravir. Key areas for future investigation include:
Biological Activity Profiling: In-depth in vitro studies should be conducted to determine if this compound possesses any pharmacological or toxicological activity. This should include assays to assess its potential to inhibit HIV-1 integrase or other cellular targets. nih.gov Understanding its biological profile is critical for setting appropriate specification limits in the drug product.
Mechanistic Studies of Formation: Detailed mechanistic studies using advanced analytical techniques should be undertaken to fully understand the pathways through which this compound is formed. This research could lead to modifications in the synthesis or formulation of Raltegravir to prevent or minimize the generation of this impurity. figshare.comoup.com
Development of Specific Analytical Standards: The continued synthesis and characterization of highly pure this compound are necessary to serve as a reference standard for its accurate quantification in Raltegravir drug substance and product. synthinkchemicals.comsynthinkchemicals.com
Computational Modeling: In silico studies could be employed to predict the physicochemical properties, potential biological targets, and degradation pathways of this compound. This computational approach can guide and streamline experimental investigations.
By pursuing these strategic research directions, the scientific community can build a more complete understanding of this compound, contributing to the continued safety and efficacy of Raltegravir for the treatment of HIV-1 infection. drugbank.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
